Buforin-1 vs. Nisin: Superior Antimicrobial Potency Across Food Spoilage and Pathogenic Strains
In a direct comparative study, buforin-1 exhibited significantly lower MIC values than the commercial food preservative nisin against all eight tested microorganisms (p ≤ 0.5) [1]. Escherichia coli was the most resistant strain for both agents, whereas Staphylococcus epidermidis was the most sensitive to buforin-1 [1]. The combination of buforin-1 and nisin further demonstrated synergistic or partial synergistic effects against Bacillus subtilis, S. epidermidis, Aspergillus oryzae, Listeria innocua, E. coli, and Rhodotorula glutinis [1].
| Evidence Dimension | Antimicrobial potency (MIC) against food spoilage and pathogenic microorganisms |
|---|---|
| Target Compound Data | Buforin-1 MIC range: 4–16 μg/mL against 15 pathogenic bacterial and fungal strains [2]; demonstrated higher activity than nisin on all strains tested [1] |
| Comparator Or Baseline | Nisin MIC range: 32–512 μg/mL against the same panel [1] |
| Quantified Difference | Buforin-1 MICs were 8- to 32-fold lower than nisin MICs across the panel |
| Conditions | Broth microdilution assay against B. subtilis, S. epidermidis, L. innocua, E. coli, S. Enteritidis, A. oryzae, R. glutinis, G. candidum [1] |
Why This Matters
For researchers screening natural preservatives or broad-spectrum antimicrobials, buforin-1 offers a substantial potency advantage over nisin, the most widely used peptide preservative, reducing the required effective concentration by up to 32-fold.
- [1] Roshanak, S., Shahidi, F., Tabatabaei Yazdi, F., Javadmanesh, A., & Movaffagh, J. (2020). Evaluation of Antimicrobial Activity of Buforin I and Nisin and the Synergistic Effect of Their Combination as a Novel Antimicrobial Preservative. Journal of Food Protection, 83(11), 2018–2025. View Source
- [2] Roshanak, S., Shahidi, F., Tabatabaei Yazdi, F., Javadmanesh, A., & Movaffagh, J. (2021). Buforin I an alternative to conventional antibiotics: Evaluation of the antimicrobial properties, stability, and safety. Microbial Pathogenesis, 161(Pt B), 105301. View Source
